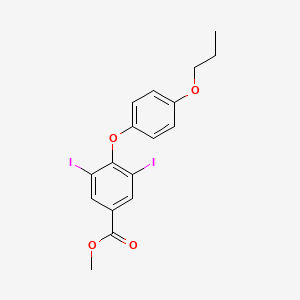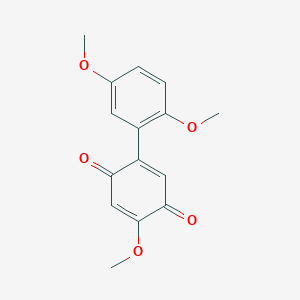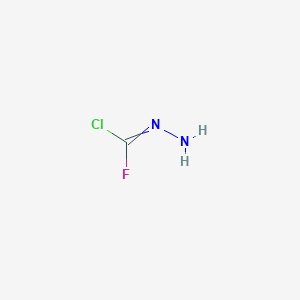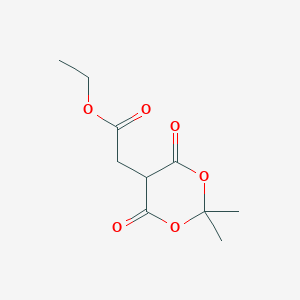
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms and a propoxyphenoxy group attached to a benzoate core, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate typically involves a multi-step process. One common method includes the iodination of a precursor compound, followed by esterification and etherification reactions. The reaction conditions often require the use of specific reagents such as iodine, methanol, and propyl bromide, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove iodine atoms or modify the ester group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be employed for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate involves its interaction with cellular components. It is known to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets microtubules, causing their disassembly and preventing proper cell division. This action is mediated through the inhibition of tubulin polymerization and activation of protein phosphatases .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate: A structurally similar compound with a methoxy group instead of a propoxy group.
1-[3,5-diiodo-4-(4-methoxyphenoxy)-phenyl]-ethanone: Another analog with an ethanone group.
Uniqueness
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate is unique due to its specific propoxyphenoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
189156-57-8 |
|---|---|
Fórmula molecular |
C17H16I2O4 |
Peso molecular |
538.11 g/mol |
Nombre IUPAC |
methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate |
InChI |
InChI=1S/C17H16I2O4/c1-3-8-22-12-4-6-13(7-5-12)23-16-14(18)9-11(10-15(16)19)17(20)21-2/h4-7,9-10H,3,8H2,1-2H3 |
Clave InChI |
ZUCJNBTWAUQDBD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)


![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)


